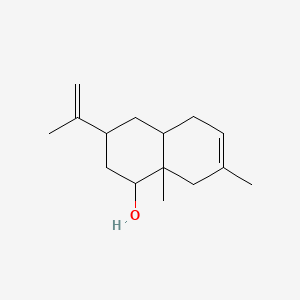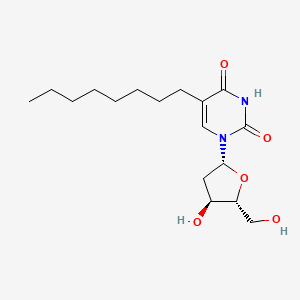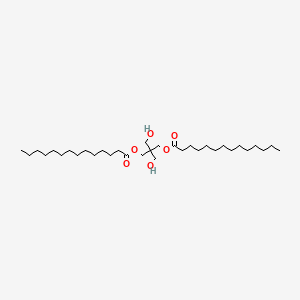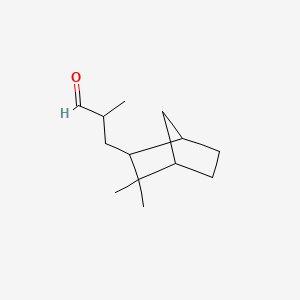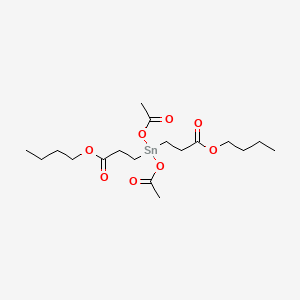
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is a chemical compound with the molecular formula C20H22N2O5S2 and a molecular weight of 434.53 g/mol It is known for its unique structure, which includes a naphthalene core substituted with butyl, hydroxy, and phenyl groups, as well as two sulphonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide typically involves multi-step organic reactions The starting materials often include naphthalene derivatives, which undergo sulphonation to introduce sulphonamide groupsThe hydroxy group is usually introduced via hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphonamide groups can be reduced to amines.
Substitution: The butyl and phenyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or arylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a naphthoquinone derivative, while reduction of the sulphonamide groups may produce a diamine derivative .
Applications De Recherche Scientifique
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide involves its interaction with specific molecular targets. The hydroxy and sulphonamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-Butyl-8-hydroxy-N6-methylnaphthalene-1,6-disulphonamide
- N1-Butyl-8-hydroxy-N6-ethylnaphthalene-1,6-disulphonamide
- N1-Butyl-8-hydroxy-N6-propylnaphthalene-1,6-disulphonamide
Uniqueness
N1-Butyl-8-hydroxy-N6-phenylnaphthalene-1,6-disulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and phenyl groups, along with the hydroxy and sulphonamide functionalities, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
75935-43-2 |
|---|---|
Formule moléculaire |
C20H22N2O5S2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-N-butyl-8-hydroxy-6-N-phenylnaphthalene-1,6-disulfonamide |
InChI |
InChI=1S/C20H22N2O5S2/c1-2-3-12-21-29(26,27)19-11-7-8-15-13-17(14-18(23)20(15)19)28(24,25)22-16-9-5-4-6-10-16/h4-11,13-14,21-23H,2-3,12H2,1H3 |
Clé InChI |
CPJZPQGYJGXNTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






